N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide and its analogs have shown promise in the field of antibacterial research. A study by Palkar et al. (2017) synthesized analogs of this compound, which displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for their cytotoxic activity, indicating they exhibit antibacterial effects at non-cytotoxic concentrations (Palkar et al., 2017).
Material Science and Electrochemical Properties
In material science, these compounds have shown potential due to their electrochemical properties. Berezin et al. (2012) reported on the oxidation of a Blatter radical to benzotriazin-7(H)-one, leading to the formation of thiazolo[5',4':4,5]benzo[1,2-e][1,2,4]triazin-4-yls. These compounds exhibited good reversible electrochemical behavior and are air stable, making them suitable for use in multifunctional materials (Berezin et al., 2012).
Supramolecular Gelators
In the field of supramolecular chemistry, derivatives of this compound have been synthesized and investigated for their gelation behavior. Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl) benzamide derivatives, which displayed gelation behavior towards ethanol/water and methanol/water mixtures. These findings are significant for understanding the role of non-covalent interactions in gelation/non-gelation behavior (Yadav & Ballabh, 2020).
Cancer Research
In cancer research, related compounds have shown efficacy as potential treatments. Penning et al. (2009) developed a series of benzimidazole carboxamide PARP inhibitors, exhibiting excellent potency against both PARP-1 and PARP-2 enzymes. These compounds demonstrated good in vivo efficacy in various cancer models, highlighting their potential in cancer treatment (Penning et al., 2009).
Chemical Synthesis and Reactivity
The compound and its derivatives are also significant in chemical synthesis and reactivity studies. Research by Aleksandrov and El’chaninov (2017) involved the synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by various electrophilic substitution reactions to obtain 2-(furan-2-yl)benzo[e][1,3]benzothiazole (Aleksandrov & El’chaninov, 2017).
Chemosensors
Additionally, benzothiazole derivatives have been utilized in developing chemosensors, especially for detecting anions. A study by Wang et al. (2015) synthesized coumarin benzothiazole derivatives that could recognize cyanide anions through a Michael addition reaction, indicating their potential as sensitive chemosensors (Wang et al., 2015).
Propiedades
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-20(21-24-17-11-5-6-12-19(17)29-21)23-13-18-15-9-3-4-10-16(15)22(28)26(25-18)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYTTUMRYWKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.